1H,1H,7H-Perfluorohept-1-ene
Description
The exact mass of the compound 2,3,3,4,4,5,5,6,6,7,7-Undecafluorohept-1-ene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2,3,3,4,4,5,5,6,6,7,7-undecafluorohept-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F11/c1-2(8)4(11,12)6(15,16)7(17,18)5(13,14)3(9)10/h3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMIOVLJHRHMEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379833 | |
| Record name | 2,3,3,4,4,5,5,6,6,7,7-Undecafluorohept-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94228-81-6 | |
| Record name | 2,3,3,4,4,5,5,6,6,7,7-Undecafluorohept-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 94228-81-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
The Significance of Perfluorinated Alkenes in Contemporary Chemical Research
Perfluorinated and polyfluorinated alkenes are a class of organic compounds characterized by a carbon-carbon double bond and the presence of multiple fluorine atoms. numberanalytics.com The substitution of hydrogen with fluorine atoms imparts exceptional properties, including high thermal stability, chemical inertness, and unique reactivity, making them invaluable in various scientific and industrial domains. numberanalytics.comnumberanalytics.com
These compounds are crucial building blocks in organofluorine chemistry, serving as versatile intermediates for synthesizing a wide array of fluorinated molecules. numberanalytics.comnumberanalytics.com Their applications span from the creation of advanced materials like fluoropolymers and fluoroelastomers, known for their resistance to heat and chemicals, to the development of pharmaceuticals and agrochemicals. numberanalytics.comnumberanalytics.com The introduction of fluorine into drug molecules, for instance, can significantly enhance their metabolic stability and lipophilicity. numberanalytics.com
Furthermore, certain fluorinated alkenes are explored as alternatives to substances with high global warming potential due to their high reactivity with hydroxyl radicals in the atmosphere, leading to shorter atmospheric lifetimes. nist.gov Their utility also extends to their use as refrigerants, propellants, and in the synthesis of fluorinated surfactants and fine chemicals. numberanalytics.com
Evolution of Research Trajectories Pertaining to 1h,1h,7h Perfluorohept 1 Ene
Research into 1H,1H,7H-perfluorohept-1-ene has evolved, reflecting a growing understanding of its chemical behavior and potential applications. Early research focused on fundamental synthesis and characterization. For instance, studies have investigated its ionic chlorination with chlorine monofluoride and chlorine in various solvents to understand the regiochemistry and the nature of the intermediate chloronium ions. researchgate.netresearchgate.net These foundational studies provided insights into the reactivity of the double bond in this partially fluorinated alkene.
More recent research has shifted towards its role in materials science and environmental applications. A notable development is the formation of this compound from the mechanochemical reaction of perfluorooctanoic acid (PFOA) with aluminum oxide. mdpi.com This suggests a potential pathway for transforming certain per- and polyfluoroalkyl substances (PFAS) into other fluorinated building blocks. mdpi.com The investigation into its reactions continues, with studies exploring its behavior in the presence of various reagents to further elucidate its synthetic utility.
Identification of Key Research Frontiers and Unaddressed Scientific Challenges in 1h,1h,7h Perfluorohept 1 Ene Chemistry
Mechanochemical Synthesis of this compound from Perfluorocarboxylic Acids
Mechanochemistry has emerged as a powerful, solvent-free technique for the synthesis and transformation of chemical compounds. nih.govrsc.org It utilizes mechanical energy, typically through ball milling, to induce chemical reactions. rsc.org This approach has been successfully applied to the synthesis of this compound from perfluorooctanoic acid (PFOA). mdpi.comresearchgate.net
A notable example is the alumina-mediated solid-state mechanochemical (MC) method. researchgate.net This process not only degrades the persistent environmental pollutant PFOA but also synthesizes the valuable organofluorine building block, this compound. mdpi.comresearchgate.net A 2.5-hour MC treatment can lead to a near-complete removal of PFOA (99.4%) and a high yield (92.5%) of this compound. researchgate.netresearchgate.net
The efficiency of mechanochemical synthesis is highly dependent on the optimization of various parameters. researchgate.netmdpi.com Key factors include the type of milling equipment, milling frequency, temperature, and the stoichiometry of the reagents. rsc.org
In the context of producing this compound from PFOA using alumina (B75360) (Al₂O₃), specific conditions have been identified for optimal yield. Co-grinding PFOA with an excess of Al₂O₃ in a planetary ball mill at 350 rpm for two and a half hours resulted in the almost quantitative formation of this compound. mdpi.com Similar quantitative conversions to their respective polyfluoroalkenes were observed for shorter-chain perfluorocarboxylic acids like perfluorohexanoic acid (PFHxA) and perfluorobutanoic acid (PFBA) under these conditions. mdpi.com
The table below summarizes the optimized parameters for the mechanochemical synthesis of polyfluoroalkenes from perfluorocarboxylic acids.
| Parameter | Optimized Value/Condition | Outcome |
| Reagent | Perfluorooctanoic Acid (PFOA) | Near-quantitative formation of this compound |
| Co-milling Reagent | Aluminum Oxide (Al₂O₃) | High yield of the target polyfluoroalkene |
| Molar Ratio (PFOA:Al₂O₃) | 1:25 | Almost quantitative conversion |
| Milling Equipment | Planetary Ball Mill | Effective for inducing the chemical transformation |
| Milling Speed | 350 rpm | Optimal for the reaction |
| Milling Time | 2.5 hours | Sufficient for near-complete conversion |
It is crucial to note that water saturation can significantly hinder the mechanochemical destruction of perfluoroalkyl substances. nih.gov Therefore, dry conditions are preferable for these reactions.
The mechanochemical transformation of perfluorocarboxylic acids into polyfluoroalkenes involves a complex series of steps. The proposed mechanism for the alumina-mediated reaction highlights the multifaceted role of alumina. researchgate.net
Initially, the surface hydroxyl groups on alumina are believed to anchor the PFOA molecules. researchgate.net The high-energy ball milling process then promotes the dehydration of alumina, which in turn generates reactive Lewis acid sites. researchgate.net These Lewis acid sites are crucial for activating the strong carbon-fluorine (C-F) bonds. researchgate.net
Furthermore, the milling process can induce the release of lattice oxygen from the alumina, creating oxygen vacancies and free electrons. researchgate.net These electrons can then trigger the cleavage of C-F bonds through a reductive pathway. researchgate.net The combination of this "mechanocaloric" effect and the chemical reactivity of the alumina surface drives the controlled defluorination of PFOA. researchgate.net
Another proposed pathway for the degradation of perfluorocarboxylic acids involves an initial decarboxylation at the carboxylic acid end of the molecule. rsc.org This is because the carbon atom at this end exhibits higher reactivity compared to the rest of the perfluoroalkyl chain. rsc.org External mechanical forces applied during milling can lower the Gibbs free energy of this decarboxylation reaction, making it more favorable. rsc.orgrsc.org Following decarboxylation, a series of defluorination steps occur, ultimately leading to the formation of the polyfluoroalkene. rsc.orgresearchgate.net
Targeted Fluorination Strategies for the Introduction of Perfluoroalkene Moieties
The introduction of perfluoroalkene moieties into organic molecules is a significant area of research, with applications in the development of new materials and pharmaceuticals. sciencedaily.comsciencedaily.com Targeted fluorination strategies aim to achieve this with high selectivity and control. cas.cn
Regioselectivity, the control of where a reaction occurs on a molecule, is a key challenge in the synthesis of complex fluorinated compounds. Several methods have been developed to achieve the regioselective synthesis of perfluoroalkenes.
One such approach is the palladium-catalyzed four-component carbonylative coupling reaction. rsc.org This method allows for the synthesis of difluoroalkyl and perfluoroalkyl enones from alkynes with good yields and high E-selectivity. rsc.org The reaction proceeds under mild conditions, at room temperature and under 1 atmosphere of carbon monoxide, and the use of cesium fluoride (B91410) (CsF) as an additive is critical for its success. rsc.org
Another strategy involves the photoinduced electron transfer from an organometallic photosensitizer, such as decamethylferrocene, to a perfluoroalkane. acs.org This process, conducted in a polar solvent like tetrahydrofuran (B95107) (THF) and in the presence of zinc, can catalytically convert perfluoroalkanes to perfluoroalkenes. acs.org The reaction shows a preference for the cleavage of tertiary C-F bonds. acs.org
Controlling the stereochemistry, or the three-dimensional arrangement of atoms, during the formation of the carbon-carbon double bond in perfluoroalkenes is essential for creating molecules with specific properties.
One method for achieving stereochemical control is through the palladium-catalyzed silylstannylation of fluoroalkylated alkynes. researchgate.net This reaction proceeds with high regio- and cis-selectivity, affording silylstannylated adducts in high yields. researchgate.net These adducts can then be further manipulated to produce multi-substituted fluorine-containing alkenes with defined stereochemistry. researchgate.net
Another approach involves the ozonolysis of certain cyclic perfluoroalkenes. researchgate.net The stereochemistry of the resulting products can be influenced by the reaction conditions and the presence of other reagents. researchgate.net Additionally, radical reactions can offer unexpected stereochemical control in alkene formation, depending on the choice of radical initiator and reaction conditions. researchgate.netnih.gov
Catalytic Transformations for the Formation of Perfluoroalkenes, including this compound
Catalysis plays a pivotal role in the synthesis of perfluoroalkenes, offering efficient and selective routes to these valuable compounds. beilstein-journals.org Transition-metal catalysis, in particular, has been extensively explored for the formation of carbon-fluorine and carbon-carbon bonds. beilstein-journals.org
Palladium-catalyzed reactions are prominent in this area. For instance, a three-component reaction involving terminal alkynes, boronic acids, and perfluoroalkyl iodides, catalyzed by palladium, yields trisubstituted perfluoroalkenes with high regio- and stereocontrol. organic-chemistry.org This radical-mediated process allows for simultaneous additions across the triple bond. organic-chemistry.org
Copper-catalyzed reactions also provide a pathway to fluorinated compounds. A copper-catalyzed transformation of epoxides can produce fluorinated oxetanes, which are valuable scaffolds in drug discovery. sciencedaily.com This method involves the insertion of a difluorocarbene species into the epoxide ring, facilitated by an inexpensive copper catalyst. sciencedaily.com While not directly producing this compound, this methodology highlights the potential of copper catalysis in constructing fluorinated cyclic systems.
Furthermore, the development of fluorinated N-heterocyclic carbene (NHC) ligands from perfluoroalkenes opens up new avenues in catalysis. sciencedaily.com These NHC ligands can be used to stabilize unstable molecules and enhance the efficiency of various catalytic processes, potentially including those for the synthesis of complex perfluoroalkenes. sciencedaily.com
Transition Metal-Mediated Olefinogenesis
Transition metal catalysis has become a cornerstone for the construction of carbon-fluorine bonds and the synthesis of fluorinated alkenes. nih.govbeilstein-journals.org These methods offer pathways that are often more efficient and selective than classical approaches. Various transition metals, including palladium, copper, silver, iron, and nickel, have been employed to catalyze the formation of C(sp²)–F and C(sp³)–F bonds. nih.govbeilstein-journals.org
The synthesis of fluoroalkenes often involves the activation and subsequent transformation of C-F bonds in highly fluorinated precursors. sci-hub.se For instance, transition metal complexes can mediate the defluorinative coupling of perfluoroalkylalkenes to furnish monofluoroalkenes. sci-hub.se A common mechanistic pathway involves the formation of a β-fluoroalkylmetal intermediate, which then undergoes β-fluoride elimination to generate the desired alkene product. nih.gov This strategy has been successfully applied in nickel-catalyzed reductive coupling reactions of alkyl bromides with gem-difluoroalkenes, yielding α-benzyl fluoroalkenes. nih.gov
Palladium-catalyzed reactions are particularly prevalent. For example, Pd-catalyzed aminofluorination of alkenes has been developed to synthesize fluorinated piperidines, demonstrating the power of this approach for creating complex fluorinated heterocycles. acs.org While not a direct synthesis of this compound, the underlying principles of palladium-catalyzed C-F and C-N bond formation are applicable to the synthesis of functionalized fluoroalkenes. acs.org
Below is a table summarizing various transition metal-catalyzed reactions relevant to the synthesis of fluorinated alkenes:
Interactive Table: Selected Transition Metal-Catalyzed Fluorination Reactions| Catalyst System | Substrate Type | Reaction Type | Key Features |
|---|---|---|---|
| Palladium(II) | Alkenes | Aminofluorination | Provides access to fluorinated piperidines and other heterocycles. acs.org |
| Nickel(0)/Ligand | gem-Difluoroalkenes & Alkyl Bromides | Reductive Coupling | Generates monofluoroalkenyl derivatives via a chain-walking and defluorinative coupling mechanism. nih.gov |
| Copper(I)/Phenanthroline Ligand | Alkyl Bromides | Sₙ2 Fluorination | Effective for the synthesis of primary and secondary alkyl fluorides from alkyl bromides. beilstein-journals.org |
| Silver(I) | Aliphatic Carboxylic Acids | Decarboxylative Fluorination | Enables radical fluorination in aqueous solutions under mild conditions. nih.govorganic-chemistry.org |
| Iron(II) | Allylic Alcohols | Intramolecular Olefin Aminofluorination | Diastereoselective synthesis of β-fluoro primary amines and amino acids. researchgate.net |
Photocatalytic Approaches to Fluorinated Alkenes
Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling the generation of radical intermediates under mild conditions. researchgate.net This methodology has been successfully applied to the synthesis of a wide array of fluorinated molecules. acs.orgnih.govnih.gov
One prominent strategy is the hydrofluoroalkylation of alkenes. researchgate.netnih.gov For example, cooperative iron-photocatalysis and thiol-catalyzed hydrogen atom transfer (HAT) can achieve the hydrofluoroalkylation of alkenes using diverse fluoroalkyl carboxylic acids. nih.gov The mechanism involves light-induced homolytic cleavage of a fluoroalkyl carboxylate, generating a fluoroalkyl radical that adds to the alkene. researchgate.netnih.gov This approach is notable for its broad scope and redox-neutral conditions. nih.gov
Photocatalytic methods have also been developed for the defluorinative functionalization of trifluoromethyl alkenes. acs.orgrsc.org These reactions can proceed via controlled C–F bond cleavage, allowing for the synthesis of gem-difluoroalkenes and monofluoroalkenes from readily available trifluoromethylated precursors. acs.org For instance, a photocatalytic decarboxylative/defluorinative annulation has been developed to synthesize fluorinated dihydrobenzoxepines. rsc.org Such strategies highlight the potential for using photocatalysis to modify highly fluorinated starting materials to produce compounds like this compound.
The following table outlines key aspects of photocatalytic methods for synthesizing fluorinated compounds:
Interactive Table: Overview of Photocatalytic Fluorination Strategies| Catalysis Type | Reactants | Product Type | Key Features |
|---|---|---|---|
| Cooperative Iron-Photocatalysis and Thiol-HAT | Alkenes, Fluoroalkyl Carboxylic Acids | Hydrofluoroalkylated products | Broad scope, mild, redox-neutral conditions, uses earth-abundant iron. nih.gov |
| Photoredox Catalysis | α-CF₃ Alkenes, Alcohols | γ-Trifluoromethyl alcohols, Difluorohomoallyl alcohols | Controllable C-F bond cleavage under mild conditions. acs.org |
| Cobalt-Catalyzed Photoredox Reaction | Alkenes, Et₃N·3HF | Hydrofluorinated products | Utilizes Et₃N·3HF as both hydrogen and fluorine source. nih.gov |
| Organic Photoredox Catalysis | Unactivated Alkenes, Fluoroalkyl Bromides | Fluoroalkylated/cyclized quinazolinones | Photo-triggered self-catalyzed reaction with operational simplicity. rsc.org |
Principles of Green Chemistry Applied to this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. dovepress.comscribd.com In the context of fluorine chemistry, this involves developing safer reagents, minimizing waste, and using more environmentally benign reaction media. dovepress.comnumberanalytics.com
A notable and direct synthesis relevant to green chemistry is the mechanochemical reaction of Perfluorooctanoic acid (PFOA) with aluminum oxide. This solvent-free, ball-milling process leads to the formation of 1H-perfluorohept-1-ene with high conversion rates. mdpi.com This method represents a significant advancement in converting a persistent organic pollutant into a potentially useful fluorinated building block. mdpi.com
Solvent-Free and Aqueous Reaction Environments
A major focus of green chemistry is the replacement of volatile organic solvents with safer alternatives like water or, ideally, conducting reactions in the absence of any solvent. scribd.com
Aqueous Environments: The use of water as a solvent is highly desirable due to its low cost, non-flammability, and minimal environmental impact. Several fluorination reactions have been successfully adapted to aqueous conditions. For example, a silver-catalyzed radical decarboxylative fluorination of aliphatic carboxylic acids proceeds efficiently in aqueous solution. nih.govorganic-chemistry.org Furthermore, a transition-metal-free azidofluorination of unactivated alkenes has been reported to work in a mixture of acetonitrile (B52724) and water at room temperature. acs.orgrsc.org These examples demonstrate that highly reactive fluorination processes can be compatible with aqueous media.
Solvent-Free Reactions: Solvent-free, or neat, reaction conditions represent an ideal green chemistry scenario by eliminating solvent waste entirely. Mechanochemistry, such as ball-milling, is a powerful technique for conducting solvent-free reactions. researchgate.net A solvent-free Horner-Wadsworth-Emmons (HWE) reaction has been developed for the synthesis of monofluoroalkenes, minimizing waste and simplifying product purification. researchgate.net Additionally, efficient fluorination of 1,3-dicarbonyl compounds has been achieved under solvent-free conditions using solid N-F reagents like Selectfluor™. researchgate.net A novel approach even describes the solvent- and catalyst-free synthesis of gem-difluorinated compounds through direct hydrogen-bond interactions between the fluorinated and non-fluorinated reactants. mdpi.com
Atom Economy and Waste Minimization in Fluorination Reactions
Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. ukri.org Traditional fluorination methods often suffer from poor atom economy, generating significant waste. ukri.orgacsgcipr.org
For instance, while elemental fluorine (F₂) offers excellent atom economy in principle, its high reactivity and toxicity necessitate specialized handling and often lead to the formation of hazardous HF byproducts. acsgcipr.orgbeilstein-journals.org The development of modern fluorinating reagents has prioritized selectivity and safety, but often at the cost of atom economy and increased expense. ukri.org Reagents like Selectfluor™ and N-Fluorobenzenesulfonimide (NFSI) are safer to handle but generate substantial amine-based waste. acsgcipr.org
To address these challenges, research is focused on developing more sustainable fluorination processes. Key strategies include:
Catalytic Processes: Using catalytic amounts of a reagent instead of stoichiometric quantities inherently improves atom economy and reduces waste. rsc.org
Recycling Reagents: The design of processes where byproducts can be recycled is crucial. For example, in some industrial processes, HF is recycled back to F₂ via electrolysis. scribd.com
Transfer Fluorination: This emerging class of reactions aims to transfer a fluorine atom from an over-fluorinated, low-value substrate to a target molecule, ideally generating two valuable products simultaneously with high atom economy and minimal waste. ukri.org
The table below compares various fluorinating agents from a green chemistry perspective.
Interactive Table: Comparison of Common Fluorinating Agents| Fluorinating Agent | Green Advantages | Green Disadvantages |
|---|---|---|
| Elemental Fluorine (F₂) | Excellent atom economy. acsgcipr.org | Highly reactive, toxic, generates HF byproducts, requires specialized equipment. acsgcipr.orgbeilstein-journals.org |
| Hydrogen Fluoride (HF) | Excellent atom economy. acsgcipr.org | Extremely corrosive and hazardous. dovepress.comacsgcipr.org |
| Fluoride Salts (e.g., KF, CsF) | Safe, easy to handle, excellent atom economy, few by-products. acsgcipr.org | Often require anhydrous conditions and can be hygroscopic. acsgcipr.org |
| N-F Reagents (e.g., Selectfluor™) | Safe, easy to handle, low toxicity. acsgcipr.org | Derived from F₂, expensive, generates significant amine waste, low atom economy. acsgcipr.org |
| Fluoroform (CHF₃) | Utilizes a byproduct of Teflon production. acsgcipr.org | Very potent greenhouse gas. acsgcipr.org |
Electrophilic and Nucleophilic Addition Reactions at the Perfluoroalkene Double Bond
The double bond in this compound is susceptible to attack by both electrophiles and nucleophiles, with the regiochemical and stereochemical outcomes being dictated by the nature of the reagent and the reaction conditions. The strong electron-withdrawing effect of the perfluoroalkyl group significantly influences the electron density of the double bond, making it reactive towards specific classes of reagents. For instance, reactions with bifunctional nucleophiles have been reported. sigmaaldrich.com
The ionic halogenation of this compound has been investigated to understand the nature of the intermediate halonium ions.
Ionic Chlorination: The ionic chlorination of this compound (referred to as alkene 2 in the study) has been successfully carried out using chlorine (Cl₂) in a protic solvent and with chlorine monofluoride (ClF) gas in an aprotic solvent. researchgate.netresearchgate.net These reactions proceed via a chloronium ion intermediate. researchgate.net In contrast to the terminal alkene perfluoroheptene-1, which reacts with chlorine in tert-butyl alcohol with a mercury catalyst, this compound's reactivity is influenced by its terminal hydrogens. researchgate.net
Ionic Bromination: Under conditions that ensure an ionic pathway, such as in a protic solvent with a mercury catalyst, this compound does not react with bromine. researchgate.netresearchgate.net This lack of reactivity under ionic conditions highlights the deactivating effect of the fluoroalkyl chain on the double bond towards less potent electrophiles like bromine. researchgate.net
| Halogenating Agent | Solvent/Conditions | Result | Reference |
|---|---|---|---|
| Chlorine (Cl₂) | Protic Solvent | Reaction proceeds via an unsymmetrical chloronium ion | researchgate.net, researchgate.net |
| Chlorine Monofluoride (ClF) | Aprotic Solvent | Reaction proceeds via an unsymmetrical chloronium ion | researchgate.net, researchgate.net |
| Bromine (Br₂) | Protic Solvent (ionic conditions) | No reaction observed | researchgate.net, researchgate.net |
The regiochemistry of addition reactions is a direct consequence of the structure of the intermediate halonium ion. In the case of the ionic chlorination of this compound, regiochemical data from the Sₙ2-like ring-opening of the intermediate was used to probe the symmetry of the chloronium ion. researchgate.netresearchgate.net
The presence of two terminal hydrogen atoms on the double bond leads to the formation of an unsymmetrical chloronium ion. researchgate.netresearchgate.net In this intermediate, the positive charge is localized on the terminal carbon atom (C-1). researchgate.netresearchgate.net Consequently, nucleophilic attack occurs preferentially at this more electrophilic carbon, dictating the regiochemical outcome of the addition reaction. researchgate.net This contrasts with related fluoroalkenes containing a terminal fluorine atom, which can form more symmetrical chloronium ions. researchgate.net
Radical Reaction Pathways Involving this compound
Radical reactions provide alternative pathways for the transformation of this compound, often leading to products not accessible through ionic routes.
Homolytic bond cleavage is a key step in initiating radical reactions. This can be induced by various means, including mechanochemical forces, heat, or light. nih.govgla.ac.ukresearchgate.net
Interestingly, this compound can be formed through radical-mediated processes. The mechanochemical ball milling of perfluorooctanoic acid (PFOA) with aluminum oxide (Al₂O₃) at room temperature results in the partial defluorination of PFOA and the formation of 1H-perfluorohept-1-ene. nih.govresearchgate.netmdpi.com This process is believed to involve the homolytic cleavage of C-C and C-F bonds, initiated by mechanoradicals generated from the mechanical activation of the solid-state components. nih.govresearchgate.net Similarly, thermal degradation of PFOA at high temperatures under an inert atmosphere can also yield perfluorohept-1-ene as a product, proceeding through homolytic cleavage pathways. tandfonline.com
The decomposition of perfluorinated compounds, in general, can be initiated by homolytic bond cleavage, with calculated bond dissociation free energies (BDFEs) indicating that C-S and C-C bonds in the headgroup are often weaker than the C-F bonds in the perfluoro-chain. researchgate.net Free radical reactions of chlorine and bromine with fluoroalkenes can be initiated photochemically, often yielding dihalo-products. researchgate.net
Controlled radical polymerization techniques are essential for synthesizing well-defined polymers. However, the polymerization of fluoroalkenes presents unique challenges due to the electronic nature of the double bond. While specific studies on the controlled radical polymerization of this compound are not extensively documented in the searched literature, general principles for fluoroalkene polymerization are relevant. The electron-deficient nature of the double bond in many perfluoroalkenes makes them susceptible to radical addition. Free radical scavengers are sometimes employed in related reactions to prevent unwanted polymerization and control reaction pathways. google.com The reactivity of perfluoro-n-alkyl radicals towards various substrates, including fluoroalkenes, is a critical factor in understanding and controlling such polymerization processes.
Pericyclic Reactions and Cycloadditions with this compound
Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state and involve the reorganization of bonding electrons. msu.eduscribd.com These reactions, which include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements, are governed by orbital symmetry rules. msu.edu
While the alkene functionality in this compound could theoretically participate in pericyclic reactions such as [4+2] cycloadditions (Diels-Alder reactions) or ene reactions, specific examples involving this compound are not prominent in the surveyed literature. msu.eduic.ac.uk The electron-withdrawing perfluoroalkyl group would render the double bond electron-poor, making it a potential candidate for inverse-electron-demand Diels-Alder reactions where it would act as the dienophile. However, detailed studies confirming such reactivity for this compound were not found.
Oxidative and Reductive Transformations of the Perfluoroalkene Functionality
The reactivity of the carbon-carbon double bond in this compound is significantly influenced by the presence of the electron-withdrawing perfluoroalkyl chain. This electronic effect renders the alkene susceptible to a range of oxidative and reductive transformations, which are critical for its further functionalization. Mechanistic investigations reveal that these reactions often proceed through pathways distinct from those of their non-fluorinated hydrocarbon analogs.
Oxidative Transformations
The electron-deficient nature of the double bond in perfluoroalkenes makes them prime candidates for nucleophilic oxidation, particularly epoxidation. Various oxidizing agents have been successfully employed to convert perfluoroalkenes into the corresponding epoxides (oxiranes), which are valuable synthetic intermediates. asianpubs.orgsibran.ru
One effective method involves the use of triethylamine (B128534) N-oxide (Et3NO) in an aprotic solvent like acetonitrile. asianpubs.org This reagent has proven efficient for the epoxidation of tri- and tetra-substituted perfluoroalkenes, which react under mild conditions at room temperature to give good to excellent yields of the corresponding epoxides. asianpubs.org The reaction proceeds via a nucleophilic attack of the oxygen atom of the N-oxide on the electron-poor double bond. asianpubs.org However, disubstituted perfluoroalkenes are less reactive under these conditions, indicating that the degree of fluorine substitution significantly impacts the electrophilicity of the double bond. asianpubs.org
| Perfluoroalkene Substrate | Reagent | Solvent | Temperature | Time | Yield (%) | Reference |
| Perfluoro-2-methyl-2-pentene | Et3NO (1.1 equiv) | CH3CN | Room Temp. | 40 min | 96 | asianpubs.org |
| Perfluoroisobutene | Et3NO (1.1 equiv) | CH3CN | Room Temp. | 2 h | 94 | asianpubs.org |
| Isomer of Perfluoro-2-methyl-2-pentene | Et3NO (1.1 equiv) | CH3CN | Room Temp. | 5 h | N.R. | asianpubs.org |
N.R. = No Reaction
Other common oxidizing systems for perfluoroalkenes include alkaline hydrogen peroxide and sodium hypochlorite (B82951) (NaOCl) in the presence of a phase-transfer solvent like acetonitrile. sibran.ruthieme-connect.deosti.gov The epoxidation with alkaline NaOCl is notably stereospecific, with the reaction proceeding with retention of the alkene's original geometry. osti.gov This suggests a transition state where the hypochlorite ion interacts with both carbon atoms of the double bond simultaneously. sibran.ru The presence of a hydrogen atom at the double bond, as in this compound, does not prevent epoxidation, although it may influence the reaction rate and yield. sibran.ru
Ionic chlorination of this compound with reagents like chlorine (Cl2) in a protic solvent or chlorine monofluoride (ClF) also represents an oxidative transformation. researchgate.net These reactions proceed through an intermediate chloronium ion, which for this specific alkene is unsymmetrical, with the positive charge localized on the terminal carbon atom. researchgate.net Furthermore, thermal degradation studies show that unsaturated perfluorocarbons like perfluorohept-1-ene begin to degrade in air at temperatures as low as 200–300 °C, significantly lower than their saturated counterparts, indicating the double bond is a reactive site for oxidation. researchgate.net
| Oxidizing Agent/System | Typical Conditions | Key Findings | Reference |
| Triethylamine N-oxide (Et3NO) | Acetonitrile, Room Temp. | Effective for tri- and tetra-substituted perfluoroalkenes. | asianpubs.org |
| Sodium Hypochlorite (NaOCl) | Alkaline aqueous solution with acetonitrile. | Stereospecific epoxidation with retention of configuration. | sibran.ruosti.gov |
| Hydrogen Peroxide (H2O2) | Alkaline media. | A general method for preparing perfluorinated epoxides. | thieme-connect.de |
| Molecular Oxygen (O2) | High temperature and pressure; or UV initiation. | Industrial method for simple perfluoroalkenes; can lead to polymer formation. | sibran.ruthieme-connect.de |
| Chlorine (Cl2) / Chlorine Monofluoride (ClF) | Protic or aprotic solvents. | Ionic addition via an unsymmetrical chloronium ion intermediate. | researchgate.net |
Reductive Transformations
While the electron-deficient double bond is more commonly a target for nucleophilic attack and oxidation, reductive transformations of perfluoroalkenes can be achieved under specific conditions. Perfluoroalkenes are known to be more susceptible to electron transfer reactions than even their perfluoroaromatic counterparts, highlighting their potential for reduction if a sufficiently strong reducing agent is employed. acs.org Fluorocarbons in general are susceptible to attack by potent reductants. wikipedia.org
A significant reductive process involving a related structure is the mechanochemical reaction of perfluorooctanoic acid (PFOA) with aluminum oxide (Al2O3). This solid-state grinding method results in the nearly quantitative conversion of PFOA into this compound. mdpi.com This transformation involves both decarboxylation and reductive defluorination, initiated by reactive Lewis acid sites and free electrons generated on the alumina surface during the milling process. researchgate.net This reaction demonstrates that under specific mechanochemical conditions, the formation of the polyfluoroalkene is a favorable reductive pathway. mdpi.com
| Starting Material | Reagent/Conditions | Product | Conversion/Yield | Reference |
| Perfluorooctanoic acid (PFOA) | Al2O3, planetary ball mill, 2.5 h | 1H-perfluorohept-1-ene | 99.4% removal, 92.5% yield | mdpi.comresearchgate.net |
| Perfluorohexanoic acid (PFHxA) | Al2O3, planetary ball mill | 1H-perfluorohex-1-ene | Quantitative conversion | mdpi.com |
| Perfluorobutanoic acid (PFBA) | Al2O3, planetary ball mill | 1H-perfluorobut-1-ene | Quantitative conversion | mdpi.com |
Additionally, photoinduced catalytic processes have been explored for the defluorination of perfluoroalkanes to produce perfluoroalkenes, establishing the alkene as a stable product under certain reductive conditions. acs.orgacs.org These methods often employ a photosensitizer, such as decamethylferrocene, which upon irradiation initiates an electron transfer cascade, leading to the selective cleavage of C-F bonds and the formation of a C=C double bond. acs.org
Derivatization and Complex Functionalization of 1h,1h,7h Perfluorohept 1 Ene for Advanced Chemical Entities
Synthesis of Novel Perfluorinated Monomers and Macromonomers Derived from 1H,1H,7H-Perfluorohept-1-ene
The synthesis of novel perfluorinated monomers and macromonomers from this compound is a key area of research for creating high-performance polymers. While direct derivatization of this compound is a subject of ongoing investigation, analogous strategies with similar perfluoroalkenes provide insight into potential synthetic routes.
One common approach involves the introduction of functional groups that can undergo polymerization. For instance, perfluoroalkenes can be functionalized to incorporate sulfonic, phosphonic, or carboxylic acid functionalities. These acidic groups are crucial for applications such as proton exchange membranes (PEMs) in fuel cells, where proton conductivity is essential. nih.govsemanticscholar.org Synthetic strategies to achieve this include organometallic Heck-type cross-coupling, nucleophilic displacement, and Wittig-Horner reactions. nih.govsemanticscholar.org
Table 1: Potential Synthetic Strategies for Monomers from Perfluoroalkenes
| Synthetic Strategy | Description | Potential Functional Groups |
| Heck-type Cross-Coupling | Palladium-catalyzed reaction between the perfluoroalkene and a vinyl or aryl halide. | Vinyl, Aryl |
| Nucleophilic Displacement | Reaction with nucleophiles to introduce functional groups. | Sulfonates, Phosphonates, Carboxylates |
| Wittig-Horner Reaction | Reaction with a phosphonate (B1237965) ylide to form a new double bond with a functional group. | Esters, Nitriles |
Incorporation of this compound Moieties into Branched and Network Polymer Architectures
The incorporation of the this compound moiety into branched and network polymer architectures can significantly enhance the material's properties, such as hydrophobicity and thermal stability. While specific studies detailing the use of this exact compound are limited, general principles of polymer chemistry can be extrapolated.
Branched polymers can be synthesized through the copolymerization of a vinyl monomer with a small amount of a divinyl cross-linking agent derived from this compound. This approach would lead to the formation of long-chain branches containing the perfluoroheptyl group. Another method is the "grafting through" technique, where a macromonomer derived from this compound is copolymerized with a conventional monomer to produce graft copolymers with perfluoroalkyl side chains.
Network polymers, or thermosets, are characterized by a three-dimensional cross-linked structure. This compound derivatives containing at least two reactive functional groups can act as cross-linkers. For example, a diacrylate or diepoxide monomer functionalized with the perfluoroheptyl chain could be polymerized to form a highly cross-linked, fluorinated network. Such materials are expected to exhibit excellent chemical resistance and low surface energy.
Development of Specialized Organofluorine Building Blocks from this compound
This compound serves as a valuable precursor for the synthesis of specialized organofluorine building blocks, which are essential intermediates in the preparation of complex fluorinated molecules for various applications, including pharmaceuticals and agrochemicals.
One of the fundamental reactions of this compound is its susceptibility to both electrophilic and free-radical additions across the double bond. For instance, it can undergo ionic chlorination to introduce chlorine atoms, which can then be further functionalized. Such reactions open pathways to a variety of derivatives.
The perfluoroheptyl group can be incorporated into heterocyclic structures, which are common motifs in biologically active compounds. Synthetic methodologies are being developed to create novel fluorinated building blocks that can be readily used in drug discovery and materials science. The unique electronic properties of the perfluoroalkyl chain can significantly influence the biological activity and physical properties of the final product.
Table 2: Examples of Reactions for Derivatizing Perfluoroalkenes
| Reaction Type | Reagents | Product Type |
| Ionic Chlorination | Cl₂ | Dichloroalkane |
| Free Radical Addition | R-SH (Thiol) | Thioether |
| Cycloaddition | Dienes | Cyclohexene derivatives |
Functionalization of Surfaces and Interfaces Using this compound Derivatives
Derivatives of this compound are highly effective for modifying the properties of surfaces and interfaces due to the low surface energy of the perfluoroalkyl chain. This leads to surfaces with excellent hydrophobic and oleophobic properties.
One common method for surface functionalization is the use of silane (B1218182) coupling agents. A derivative of this compound containing a trialkoxysilane group can be synthesized. This molecule can then react with hydroxyl groups present on the surface of substrates like glass, silica, or metal oxides, forming a stable, covalently bound perfluoroalkyl monolayer. These self-assembled monolayers (SAMs) create a highly repellent surface.
Another approach is the incorporation of this compound derivatives into polymer coatings. Copolymers containing the perfluoroheptyl side chains can be synthesized and then applied to a surface. During the film formation process, the low-energy perfluoroalkyl groups tend to migrate to the air-polymer interface, creating a fluorinated surface layer that imparts hydrophobicity and stain resistance. These coatings find applications in various fields, including textiles, electronics, and biomedical devices.
Table 3: Methods for Surface Functionalization with Perfluoroalkyl Derivatives
| Method | Description | Resulting Surface Properties |
| Self-Assembled Monolayers (SAMs) | Covalent attachment of perfluoroalkyl silanes to a substrate. | Highly ordered, uniform, hydrophobic, and oleophobic surface. |
| Polymer Coatings | Application of a polymer containing perfluoroalkyl side chains. | Durable, repellent surface with low friction. |
| Plasma Polymerization | Deposition of a thin polymer film from a perfluorinated monomer vapor. | Conformal, cross-linked, and highly hydrophobic coating. |
Research Applications in Specialized Chemical Technologies and Materials Science
Design and Synthesis of Novel Fluoropolymers Based on Perfluoroalkenes, including 1H,1H,7H-Perfluorohept-1-ene
Investigations into the Use of Fluorinated Alkenes in Microelectronics and Optical Materials Research
While fluorinated polymers are recognized for their advantageous optical properties, such as low refractive indices and reduced optical propagation losses, making them suitable for applications in photonics and optical waveguides, specific research on the integration of this compound into microelectronic or optical materials is not apparent. mdpi.com The introduction of fluorine can tune the optical properties of materials. rsc.org However, the direct application or investigation of this compound in these advanced material science fields has not been specifically reported.
Emerging Research Areas for this compound in Advanced Chemical Synthesis
The utility of this compound in emerging areas of advanced chemical synthesis appears to be an underexplored field. While there is significant interest in the development of new synthetic methods for producing fluorinated alkenes and their subsequent use as building blocks in organic synthesis, specific examples and detailed research findings pertaining to the reactions and synthetic applications of this compound are scarce in the available literature. technologynetworks.comazolifesciences.com The development of efficient synthesis methods for hydrofluoroalkenes has been patented, indicating the industrial relevance of this class of compounds, though specific applications for the heptene (B3026448) derivative are not detailed. google.com
Advanced Spectroscopic and Structural Elucidation of 1h,1h,7h Perfluorohept 1 Ene and Its Chemical Transformations
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Perfluoroalkene Analysis
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organofluorine compounds. The unique properties of the fluorine-19 nucleus, in conjunction with carbon-13 analysis, offer a comprehensive picture of the molecular structure.
Fluorine-19 NMR for Structural and Compositional Analysis
Fluorine-19 (¹⁹F) NMR spectroscopy is a highly effective technique for analyzing fluorine-containing compounds due to the favorable properties of the ¹⁹F nucleus. It has a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it nearly as sensitive as proton (¹H) NMR. wikipedia.org A key advantage of ¹⁹F NMR is its vast chemical shift range, which typically spans from -200 ppm to +200 ppm, minimizing the likelihood of signal overlap and facilitating clearer spectral interpretation. alfa-chemistry.com
The chemical shift of a fluorine nucleus is exquisitely sensitive to its local electronic environment. Electron-withdrawing groups cause a downfield shift (higher ppm values), while electron-donating groups lead to an upfield shift (lower ppm values). alfa-chemistry.com This sensitivity allows for the precise identification of different fluorine environments within a molecule like 1H,1H,7H-Perfluorohept-1-ene.
For this compound (CF₃(CF₂)₄CH₂CH=CH₂), distinct signals are expected for the terminal -CF₃ group, the four internal -CF₂- groups, and the -CH₂- group adjacent to the perfluoroalkyl chain. The terminal -CF₃ group typically resonates around -80 to -85 ppm. The internal -CF₂- groups would appear at different chemical shifts, generally between -110 and -130 ppm, with the group closest to the electron-withdrawing double bond appearing further downfield.
Spin-spin coupling provides additional structural information. ¹⁹F-¹⁹F coupling constants are typically larger than ¹H-¹H couplings and can be observed over several bonds. This coupling creates complex splitting patterns that help to establish the connectivity of the fluoroalkyl chain. Furthermore, coupling between ¹⁹F and the adjacent ¹H nuclei in the -CH₂- group provides crucial data for confirming the structure.
Table 1: Predicted ¹⁹F NMR Spectral Data for this compound
| Structural Unit | Predicted Chemical Shift (δ, ppm vs CFCl₃) | Expected Multiplicity | Coupling Interactions |
| CF₃ - | ~ -81 | Triplet (t) | J(F-F) with adjacent CF₂ |
| -CF₂ - (Position 6) | ~ -124 | Multiplet (m) | J(F-F) with CF₃ and CF₂ |
| -CF₂ - (Position 5) | ~ -122 | Multiplet (m) | J(F-F) with adjacent CF₂ groups |
| -CF₂ - (Position 4) | ~ -123 | Multiplet (m) | J(F-F) with adjacent CF₂ groups |
| -CF₂ - (Position 3) | ~ -115 | Multiplet (m) | J(F-F) with adjacent CF₂ and J(F-H) with CH₂ |
Carbon-13 NMR for Carbon Skeletal Elucidation
Carbon-13 (¹³C) NMR spectroscopy is vital for mapping the carbon framework of a molecule. thieme-connect.de Although ¹³C has a low natural abundance (~1.1%), modern techniques like proton broadband decoupling produce spectra with sharp, single lines for each unique carbon atom, simplifying interpretation. thieme-connect.de
In this compound, the chemical shifts of the carbon atoms are heavily influenced by the attached atoms.
Perfluorinated Carbons : Carbons bonded to fluorine atoms are significantly affected by fluorine's high electronegativity. Their signals are typically found between 100 and 130 ppm and often appear as complex multiplets in coupled spectra due to strong one-bond and two-bond ¹³C-¹⁹F coupling.
Olefinic Carbons : The sp²-hybridized carbons of the double bond (C=C) are expected to resonate in the typical alkene region of the ¹³C spectrum, generally between 110 and 140 ppm. The terminal =CH₂ carbon will be further upfield compared to the internal -CH= carbon.
Aliphatic Carbon : The sp³-hybridized -CH₂- carbon adjacent to the perfluoroalkyl chain will have its chemical shift influenced by both the alkyl and the highly electronegative fluoroalkyl moieties.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Position | Structural Unit | Predicted Chemical Shift (δ, ppm) |
| C1 | =CH₂ | ~ 115-125 |
| C2 | -CH= | ~ 130-140 |
| C3 | -CH₂- | ~ 30-40 (split by adjacent CF₂) |
| C4-C6 | -(CF₂)₃- | ~ 105-125 (complex multiplets) |
| C7 | -CF₃ | ~ 115-120 (quartet due to C-F coupling) |
Mass Spectrometry (MS) for Fragmentation Analysis and Identification of Reaction Products
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. It is particularly useful for identifying reaction products and elucidating fragmentation pathways.
High-Resolution Mass Spectrometry (HRMS) in Mechanistic Studies
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of the elemental composition of a molecule and its fragments. nih.govchromatographyonline.com This capability is invaluable in mechanistic studies, where identifying unknown intermediates and products is essential. By distinguishing between ions with very similar nominal masses, HRMS can confirm the identity of species formed during chemical transformations of this compound. nih.govyoutube.comresearchgate.net For example, HRMS can differentiate between a PFAS compound and a matrix interference, reducing the risk of false positives in complex samples. chromatographyonline.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products
Gas chromatography-mass spectrometry (GC-MS) is the method of choice for analyzing volatile and semi-volatile compounds. researchgate.net The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. This compound, being a volatile fluorotelomer olefin, is well-suited for GC-MS analysis.
In electron ionization (EI) mode, the molecule is fragmented in a predictable manner, producing a characteristic mass spectrum that serves as a molecular fingerprint. The fragmentation of perfluoroalkenes is dominated by the cleavage of C-C bonds. nist.gov For this compound, fragmentation is expected to yield a series of perfluoroalkyl cations (CₙF₂ₙ₊₁) and ions containing the hydrocarbon portion. The presence of the double bond and the methylene (B1212753) spacer influences the fragmentation pattern, distinguishing it from fully saturated or perfluorinated analogues. For instance, the fully perfluorinated analogue, Perfluoro-1-heptene, shows characteristic fragments like CF₃⁺, C₂F₅⁺, and C₃F₇⁺. nist.govnist.gov While this compound would also show these perfluoroalkyl fragments, additional peaks corresponding to the loss of the allyl group (C₃H₅) or fragments containing the -CH₂CH=CH₂ moiety would be prominent.
Table 3: Potential EI-MS Fragmentation Ions for this compound
| m/z | Ion Formula | Origin |
| 340 | [C₇H₃F₁₂]⁺ | Molecular Ion (M⁺) |
| 299 | [C₆HF₁₂]⁺ | Loss of -CH=CH₂ |
| 219 | [C₄F₉]⁺ | Perfluorobutyl cation |
| 169 | [C₃F₇]⁺ | Perfluoropropyl cation |
| 131 | [C₃F₅]⁺ | Common perfluoroalkene fragment |
| 119 | [C₂F₅]⁺ | Perfluoroethyl cation |
| 69 | [CF₃]⁺ | Trifluoromethyl cation (often base peak) |
| 41 | [C₃H₅]⁺ | Allyl cation |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Reaction Monitoring
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides direct information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. wisc.edu These methods are complementary and can be used to monitor the progress of chemical reactions.
In the analysis of this compound, IR and Raman spectroscopy can identify several key functional groups:
C-F Bonds : The carbon-fluorine stretching vibrations give rise to very strong and characteristic absorption bands in the IR spectrum, typically in the 1100-1350 cm⁻¹ region. wisc.edu The multitude of C-F bonds in the perfluoroalkyl chain results in a complex and intense series of peaks in this fingerprint region.
C=C Bond : The carbon-carbon double bond stretch of the alkene group is expected to appear around 1640-1680 cm⁻¹. pressbooks.pub This absorption may be weak in the IR spectrum if the double bond is relatively symmetric, but it often produces a strong signal in the Raman spectrum.
C-H Bonds : The C-H stretching vibrations of the alkene (=C-H) and alkane (-CH₂-) groups are observed above and below 3000 cm⁻¹, respectively. The vinylic C-H stretch appears in the 3020-3100 cm⁻¹ range, while the aliphatic C-H stretch is found between 2850-2960 cm⁻¹. pressbooks.pub Out-of-plane C-H bending vibrations in the 700-1000 cm⁻¹ region can also provide information about the substitution pattern of the alkene. pressbooks.pub
By monitoring the intensity of these characteristic bands, one can follow the transformation of this compound in a chemical reaction. For example, the disappearance of the C=C stretching band at ~1650 cm⁻¹ would indicate that the double bond has reacted.
Table 4: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Technique |
| =C-H (vinyl) | Stretch | 3020 - 3100 | IR, Raman |
| -C-H (aliphatic) | Stretch | 2850 - 2960 | IR, Raman |
| C=C | Stretch | 1640 - 1680 | Raman (strong), IR (weak/medium) |
| C-F | Stretch | 1100 - 1350 | IR (very strong), Raman |
| =C-H | Out-of-plane bend | 700 - 1000 | IR (strong) |
X-ray Crystallography for Crystalline Derivatives and Polymer Structures
A comprehensive literature review indicates a lack of published X-ray crystallography data for any crystalline derivatives or polymers of this compound. This analytical technique is fundamental for determining the precise three-dimensional arrangement of atoms in a crystal and for characterizing the structure of semi-crystalline polymers. However, without experimental data, a detailed discussion on this topic for the specified compound is not possible.
Should such research be undertaken in the future, it would be anticipated that X-ray diffraction studies would provide significant insights into the molecular geometry of any crystalline derivatives. For polymers, X-ray diffraction would be instrumental in characterizing their solid-state morphology, which in turn influences their physical and mechanical properties.
Theoretical and Computational Chemistry Studies of 1h,1h,7h Perfluorohept 1 Ene
Quantum Mechanical Calculations on Electronic Structure and Reactivity
Quantum mechanical calculations are foundational to understanding the intrinsic properties of molecules. For 1H,1H,7H-Perfluorohept-1-ene, these methods elucidate the effects of its extensive fluorination on the electronic distribution and reactivity of the carbon-carbon double bond.
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. mdpi.com It uses the electron density to calculate the system's energy and other properties. mdpi.com In the context of perfluoroalkene systems, DFT is instrumental in understanding the significant electron-withdrawing effects of perfluoroalkyl (RF) groups. nih.gov Studies on related compounds have shown that the electron-withdrawing ability of RF substituents increases with the length of the perfluoroalkyl chain. nih.gov
For this compound, DFT calculations can be employed to determine key electronic parameters that govern its reactivity. These calculations provide insights into how the molecule interacts with other chemical species. For example, DFT has been used to investigate the adsorption of various per- and polyfluoroalkyl substances (PFAS) on surfaces, revealing that adsorption is energetically favorable and driven primarily by the functional groups. digitellinc.comnih.gov The calculations can also help in understanding charge transfer mechanisms between the molecule and a substrate. digitellinc.comnih.gov
Table 1: Calculated Electronic Properties of Perfluoroalkenes using DFT
| Property | Description | Typical Calculated Value for a Perfluoroalkene |
|---|---|---|
| HOMO Energy | Highest Occupied Molecular Orbital energy; relates to electron-donating ability. | -8.0 to -10.0 eV |
| LUMO Energy | Lowest Unoccupied Molecular Orbital energy; relates to electron-accepting ability. | -0.5 to 1.5 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 7.5 to 11.5 eV |
| Mulliken Atomic Charges | Distribution of electron charge among the atoms in the molecule. | Highly negative on F atoms, positive on C atoms |
Note: The values in this table are representative examples for perfluoroalkene systems and are intended for illustrative purposes.
Ab initio calculations, which are based on quantum mechanics from first principles without relying on experimental data, are crucial for studying reaction mechanisms. These methods can be systematically improved to achieve high accuracy. For a molecule like this compound, ab initio methods can be used to compute the energetics of potential reactions, such as additions to the double bond or nucleophilic substitution at the allylic position.
By calculating the potential energy surface for a reaction, researchers can identify the structures of transition states and determine activation energies. This information is vital for predicting reaction rates and understanding the feasibility of different reaction pathways. For instance, computational studies on ene reactions involving propene have been carried out to understand reaction mechanisms and energetics. researchgate.net Similar approaches could be applied to reactions involving this compound to predict its behavior with various reactants.
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov MD simulations provide detailed information on the conformational dynamics and intermolecular interactions of this compound in various environments, such as in solution or at interfaces.
These simulations can model how the molecule behaves in bulk liquid, its orientation at a liquid-air interface, or its interaction with a solid surface. For example, MD simulations of perfluoroheptyl chains have been used to study their conformational properties and internal structure within aggregates like micelles. researchgate.net Such studies have shown that perfluorinated chains have distinct conformational preferences compared to their hydrogenated counterparts. researchgate.net This information is valuable for applications where the surface activity or aggregation behavior of the molecule is important.
Prediction of Spectroscopic Parameters and Conformational Analysis
Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the identification and characterization of molecules. nsf.gov For this compound, computational methods can predict various spectra, including Nuclear Magnetic Resonance (NMR), infrared (IR), and Raman spectra.
The accuracy of calculated NMR chemical shifts depends on factors like the chosen geometry optimization, density functional methods, and basis sets. researchgate.net Methods like the Gauge-Including Atomic Orbital (GIAO) are commonly used within a DFT framework to calculate NMR shielding constants. researchgate.net Correlating calculated and experimental chemical shifts is a standard practice for structure verification. researchgate.net Conformational analysis, often performed in conjunction with spectroscopic predictions, helps identify the most stable conformations of the molecule and understand how conformational changes might influence the observed spectra.
Table 2: Predicted Spectroscopic Data for this compound
| Parameter | Computational Method | Predicted Value |
|---|---|---|
| ¹H NMR Chemical Shift (CH=) | DFT/GIAO | ~5.8 - 6.5 ppm |
| ¹⁹F NMR Chemical Shift (CF₂) | DFT/GIAO | -110 to -130 ppm |
| IR Freq. (C=C stretch) | DFT/B3LYP | ~1780 cm⁻¹ |
Note: These are hypothetical, representative values based on calculations for similar fluorinated alkenes.
Computational Modeling of Polymerization and Degradation Pathways
Understanding the polymerization behavior and degradation pathways of this compound is crucial for its application and environmental fate assessment. Computational modeling provides insights into these complex processes.
DFT methods are widely applied to model various chemical reactions, including those involving transition metal catalysts used in polymerization. researchgate.net Simulations can be used to study catalyst activation, the binding competition between the olefin and other molecules, and the energetics of the polymer chain growth steps. researchgate.net This provides a molecular-level understanding that can aid in the rational design of catalysts and control of the polymerization process. researchgate.net
Similarly, computational models can be used to predict potential degradation pathways. By calculating the energetics of various possible reactions (e.g., oxidation, hydrolysis), researchers can identify the most likely degradation products. Recent advancements have also seen the use of machine learning techniques, inspired by natural language processing, to predict biodegradation reaction products, reducing the need for manually created expert rules. researchgate.net
Environmental Chemical Pathways and Mechanistic Degradation Studies of 1h,1h,7h Perfluorohept 1 Ene
Mechanistic Investigations of Thermal Degradation of Perfluorocarboxylic Acids to Perfluoroalkenes
The thermal degradation of perfluorocarboxylic acids (PFCAs) is a critical area of research for the remediation of these persistent environmental contaminants. High-temperature treatment is often employed to break down PFCAs, and this process can lead to the formation of various byproducts, including volatile perfluoroalkenes. nsf.gov Understanding the mechanisms behind this degradation is essential for optimizing destruction technologies and minimizing the release of potentially harmful intermediates.
Identification of Volatile Perfluoroalkene Byproducts (e.g., Perfluorohept-1-ene)
During the thermal treatment of PFCAs, a primary degradation pathway involves the homolytic cleavage of the C-C bond between the alkyl chain and the carboxyl group. researchgate.net This initial step produces perfluoroalkyl radicals, which can then undergo further reactions. One significant subsequent reaction is the elimination of a fluorine radical (•F), leading to the formation of a double bond and the generation of a volatile perfluoroalkene. nsf.govresearchgate.net
For instance, the thermal degradation of perfluorooctanoic acid (PFOA) has been shown to produce perfluorohept-1-ene as a key byproduct. researchgate.net This transformation is a result of decarboxylation followed by the stabilization of the resulting perfluoroheptyl radical through the formation of a C=C double bond. Spectroscopic data from thermal degradation studies confirm that the process is initiated by the cleavage of bonds that form perfluoroalkyl radicals, which subsequently lead to the formation of organofluorine products of incomplete destruction, such as perfluoroalkenes. nih.gov
Computational studies support these experimental findings, indicating that the formation of volatile perfluoroalkenes is a thermodynamically favored process. nsf.govresearchgate.net The β-scission of carbon-centered radicals, which are formed from initial C-C bond cleavage, can also yield shorter-chain radicals and perfluoroalkenes. nsf.gov
| Precursor PFCA | Volatile Perfluoroalkene Byproduct |
| Perfluorooctanoic acid (PFOA) | Perfluorohept-1-ene |
| Perfluorobutyric acid (PFBA) | Perfluoro-1-butene |
| Perfluoropropionic acid (PFPrA) | Perfluoroethylene |
This table illustrates the formation of specific perfluoroalkenes from the thermal degradation of their corresponding perfluorocarboxylic acid precursors.
Factors Influencing Product Formation and Mineralization Pathways
Temperature: The temperature at which thermal treatment is conducted plays a crucial role. The decomposition of PFCAs on granular activated carbon (GAC) can begin at temperatures as low as 200°C. pfascentral.org However, efficient mineralization to fluoride (B91410) ions generally requires much higher temperatures, typically 700°C or greater. pfascentral.org At lower to moderate temperatures (≤600°C), the formation of volatile organofluorine species, including perfluoroalkenes, is more prevalent. pfascentral.org
Atmosphere: The presence of oxygen can significantly impact the degradation pathways. Oxidative conditions (i.e., in the presence of air) have been observed to facilitate the thermal degradation of PFCAs and accelerate the mineralization of related compounds like potassium perfluorooctanesulfonate (B1231939) (K-PFOS). nih.gov In an oxidative environment, perfluoroalkyl radicals can react with oxygen to form oxygen-containing products of incomplete destruction, competing with the pathway that forms perfluoroalkenes. nih.gov In an inert atmosphere, such as nitrogen, pyrolysis occurs, and the formation of perfluoroalkenes and other perfluorinated compounds is a dominant pathway. nih.gov
Additives and Surfaces: The presence of certain solid additives can enhance the mineralization of PFCAs. Granular activated carbon (GAC) has been shown to be a highly effective additive, achieving over 90% mineralization of PFOA at 300°C. nih.gov Other materials, such as certain noble metals, can also be highly effective. nih.gov Surface reactions are also important; for example, reactions with quartz reactors at high temperatures can lead to the formation of SiF4. nih.gov
Research on Abiotic Degradation Pathways of Perfluoroalkenes in Environmental Media
Once formed, perfluoroalkenes like 1H,1H,7H-perfluorohept-1-ene can undergo further degradation in the environment through various abiotic processes. These processes are crucial for determining the ultimate fate and persistence of these compounds.
Photolytic and Hydrolytic Degradation Mechanisms
Photolysis: Direct photolysis, the process of chemical breakdown by photons, can be a degradation pathway for some per- and polyfluoroalkyl substances (PFAS). The effectiveness of photolysis is dependent on the wavelength of light and the chemical structure of the compound. For instance, far-UVC irradiation at 222 nm has been shown to be more effective at degrading PFCAs than conventional 254 nm irradiation. nih.gov The degradation of PFCAs via photolysis often involves decarboxylation, leading to the formation of shorter-chain PFCAs. nih.govacs.org While research has focused on PFCAs, the unsaturated C=C bond in perfluoroalkenes could make them susceptible to photolytic degradation, although specific studies on this compound are limited.
Hydrolysis: Hydrolysis, the reaction with water, is another potential abiotic degradation pathway. For some fluorinated compounds, hydrolysis can be a significant environmental sink. toxicdocs.org However, the strong carbon-fluorine bonds in perfluoroalkenes generally make them resistant to hydrolysis under typical environmental conditions. Precursor compounds to stable PFAS can undergo hydrolysis, ultimately leading to the formation of persistent PFCAs. nih.gov
Reductive Defluorination Processes under Environmental Conditions
Reductive defluorination is a process that involves the removal of fluorine atoms and their replacement with hydrogen atoms, which can lead to the breakdown of the perfluorinated chain. This process is often mediated by hydrated electrons (e-aq), which are highly reactive reducing agents. acs.org
Hydrated electrons can be generated in the environment through various photochemical processes. They have shown significant efficacy in cleaving C-F bonds in PFCAs and other PFAS. acs.org The reductive defluorination of PFCAs is highly dependent on the structure of the molecule, including the headgroup and the length of the perfluoroalkyl chain. acs.org While this process has been primarily studied for PFCAs, the underlying mechanism of C-F bond cleavage by hydrated electrons suggests that it could also be a viable degradation pathway for perfluoroalkenes. The reaction breaks down the carbon-fluorine chain, leading to the release of fluoride ions and the formation of non-fluorinated carbon compounds. youtube.com
Studies on the Environmental Transport and Distribution Mechanisms of Perfluoroalkenes
The environmental transport and distribution of perfluoroalkenes are governed by their physicochemical properties, such as volatility, solubility, and partitioning behavior, as well as environmental factors. As volatile byproducts of thermal degradation, perfluoroalkenes like this compound are likely to exhibit distinct transport behaviors compared to their more water-soluble PFCA precursors.
The physical and chemical properties of PFAS, in conjunction with the characteristics of the environmental system, determine their environmental behavior. itrcweb.org Partitioning can occur between different environmental compartments, including air, water, soil, and sediment. itrcweb.org
Atmospheric Transport: Due to their volatile nature, perfluoroalkenes are expected to have a higher potential for atmospheric transport compared to the ionic PFCAs from which they are formed. nsf.govresearchgate.net Stack emissions from industrial facilities and thermal remediation sites can release these compounds into the atmosphere, where they can be transported over short or long distances. ny.gov Atmospheric transport and subsequent deposition can lead to the widespread distribution of PFAS far from their original source. itrcweb.orgny.gov
Leaching and Soil Mobility: Once deposited onto soil, the fate of perfluoroalkenes will be influenced by their interaction with soil particles and their solubility in water. PFAS present in unsaturated soils can be leached downwards during rain or irrigation events, potentially contaminating groundwater. itrcweb.org The mobility of PFAS in soil is dependent on their chain length, with shorter-chain compounds generally being more mobile. nih.gov
Methodological Advancements for Tracking Perfluoroalkenes in Environmental Research Samples
The robust carbon-fluorine bond in per- and polyfluoroalkyl substances (PFAS) makes them highly persistent in the environment, leading to widespread contamination. spectroscopyonline.com Among these, perfluoroalkenes such as this compound represent a significant analytical challenge due to their unique chemical properties. However, recent methodological advancements in analytical chemistry are enhancing the ability of researchers to track these compounds in various environmental matrices. These advancements are primarily centered around sophisticated chromatographic and mass spectrometric techniques, as well as innovative sample preparation methods.
The primary analytical approach for the detection and quantification of PFAS, including perfluoroalkenes, is chromatography coupled with mass spectrometry. selectscience.net This combination offers high sensitivity and specificity, which are crucial for identifying these compounds at the very low concentrations typically found in environmental samples. selectscience.net
Recent years have seen significant progress in the analytical methodologies for PFAS, driven by the need to detect an expanding list of compounds, including various perfluoroalkenes. Innovations in instrumentation and analytical strategies are continuously pushing the boundaries of detection and quantification, enabling more comprehensive environmental monitoring.
Advanced Chromatographic and Mass Spectrometric Techniques
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) are the most widely employed techniques for the analysis of a broad range of PFAS. chromatographyonline.comnih.gov These methods provide high resolution and sensitivity. chromatographyonline.com For more volatile perfluoroalkenes, gas chromatography-mass spectrometry (GC-MS) is also a valuable tool. nih.gov
Innovations in this area include the development of novel stationary phases for chromatography columns that improve the separation of complex PFAS mixtures. selectscience.net For instance, new hybrid stationary phases enable the reliable analysis of a wide variety of polar analytes without the need for complex derivatization. selectscience.net Furthermore, two-dimensional liquid chromatography (2D-LC) has emerged as a powerful technique for enhancing separation efficiency and reducing matrix interference, which is particularly useful for complex environmental samples. forever-chemicals.org
On the mass spectrometry front, high-resolution mass spectrometry (HRMS) is becoming increasingly important. nih.gov HRMS provides more confident identification of novel or unexpected PFAS, including perfluoroalkenes, compared to traditional quadrupole mass spectrometry. nih.gov
Innovations in Sample Preparation and Extraction
Effective sample preparation is a critical step for the accurate analysis of perfluoroalkenes in environmental samples, as they are often present at trace levels in complex matrices like water, soil, and biota. organomation.com The primary goals of sample preparation are to isolate the target compounds from interfering substances, concentrate them for detection, and maintain their integrity throughout the process. organomation.com
Solid-phase extraction (SPE) is a cornerstone of PFAS sample preparation. chromatographyonline.com Recent advancements have focused on the development of novel sorbent materials with enhanced selectivity for PFAS, leading to improved recovery rates and cleaner extracts. forever-chemicals.org Automation in SPE has also streamlined the workflow, reducing the potential for human error and increasing sample throughput. forever-chemicals.org
To minimize the risk of cross-contamination during sample collection and handling, stringent protocols are necessary. This includes the use of PFAS-free sampling materials, such as high-density polyethylene (B3416737) (HDPE) or polypropylene (B1209903) containers, and the inclusion of field blanks to monitor for potential contamination. organomation.comitrcweb.org
Data on Analytical Method Performance
The performance of analytical methods for PFAS is typically evaluated based on several key parameters, including limits of detection (LOD), limits of quantification (LOQ), and recovery rates. The table below presents a summary of typical performance data for modern analytical methods used for tracking perfluoroalkenes and other PFAS in environmental samples.
| Analytical Technique | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery Rate (%) |
|---|---|---|---|---|
| UHPLC-MS/MS | Drinking Water | 0.1 - 1.0 ng/L | 0.3 - 3.0 ng/L | 85 - 115 |
| LC-MS/MS | Surface Water | 0.5 - 5.0 ng/L | 1.5 - 15.0 ng/L | 80 - 120 |
| GC-MS | Air | 1 - 10 pg/m³ | 3 - 30 pg/m³ | 70 - 130 |
| UHPLC-HRMS | Soil | 0.1 - 2.0 µg/kg | 0.3 - 6.0 µg/kg | 75 - 125 |
| 2D-LC-MS/MS | Biota | 0.05 - 1.0 ng/g | 0.15 - 3.0 ng/g | 80 - 110 |
These methodological advancements are crucial for building a more complete picture of the environmental fate and transport of this compound and other perfluoroalkenes. Continued innovation in analytical science will be essential for addressing the ongoing challenges posed by this diverse and persistent class of environmental contaminants.
Novel Analytical Techniques in the Research and Monitoring of 1h,1h,7h Perfluorohept 1 Ene
Advanced Chromatographic-Mass Spectrometric Techniques for Complex Mixtures
The analysis of fluorinated compounds like 1H,1H,7H-Perfluorohept-1-ene is often complicated by the presence of numerous isomers and related substances in environmental and industrial samples. Advanced chromatographic techniques coupled with mass spectrometry provide the necessary selectivity and sensitivity to resolve and identify these complex mixtures. nih.govnih.gov
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Trace Analysis
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) stands as a powerful tool for the trace analysis of a wide array of per- and polyfluoroalkyl substances (PFAS). nih.gov While direct analysis of volatile compounds like this compound by LC-MS can be challenging, this technique is indispensable for analyzing its potential degradation products or for methods that involve derivatization. The high chromatographic resolution of UHPLC allows for the separation of closely related isomers, while the sensitivity and selectivity of tandem mass spectrometry enable detection at very low concentrations. nih.govnih.gov
Method development in UHPLC-MS/MS often involves the careful optimization of several parameters to achieve the desired sensitivity and specificity.
Table 1: Typical UHPLC-MS/MS Parameters for Perfluorinated Compound Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Chromatography | ||
| Column | C18 reversed-phase (e.g., Zorbax C-18, 50 mm × 2.1 mm, 1.8 µm) nih.gov | Separation of analytes based on polarity. |
| Mobile Phase | Gradient of ammonium (B1175870) formate (B1220265) and methanol (B129727) nih.gov | Elution of compounds with varying polarities. |
| Flow Rate | 0.2-0.5 mL/min | Optimal separation and ionization efficiency. |
| Column Temperature | 30-50 °C | Improved peak shape and reproducibility. |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), negative or positive mode | Generation of gas-phase ions from the analyte. |
| MS/MS Transitions | Multiple Reaction Monitoring (MRM) | Specific precursor-to-product ion transitions for quantification. |
| Collision Energy | Optimized for each compound | Fragmentation of the precursor ion to produce characteristic product ions. |
This table presents a generalized set of parameters. Actual conditions must be optimized for the specific analyte and matrix.
Research has demonstrated the capability of UHPLC-MS/MS to achieve low limits of detection (LODs), often in the nanogram per liter (ng/L) range for many PFAS in water samples, making it a vital technique for environmental monitoring. nih.gov
Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) for Volatile Fluorinated Species
For volatile compounds such as this compound, Gas Chromatography (GC) is the separation technique of choice. nih.gov When coupled with High-Resolution Mass Spectrometry (HRMS), it provides highly accurate mass measurements, which are crucial for the identification of unknown or untargeted fluorinated species. nih.gov GC-HRMS is particularly advantageous for distinguishing between compounds with the same nominal mass but different elemental compositions.
The development of non-targeted analysis (NTA) workflows using GC-HRMS has been a significant advancement in identifying novel PFAS. nih.gov These workflows involve acquiring high-resolution mass spectra and then using specialized software and databases to propose candidate structures.
Table 2: Key Aspects of GC-HRMS for Volatile Fluorinated Compound Analysis
| Feature | Description | Significance for this compound |
|---|---|---|
| Separation | Capillary GC columns (e.g., DB-5ms) | Efficient separation from other volatile organic compounds. |
| Ionization | Electron Ionization (EI), Chemical Ionization (CI) nih.gov | EI provides characteristic fragmentation patterns for library matching. CI can provide molecular ion information. |
| Mass Analyzer | Time-of-Flight (TOF), Orbitrap | High mass accuracy (<5 ppm) and resolving power (>10,000 FWHM). |
| Data Analysis | Non-Targeted Analysis (NTA) workflows nih.gov | Identification of unknown fluorinated compounds and transformation products. |
Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is another valuable technique for the analysis of volatile PFAS in water and other matrices, offering simplified sample preparation and reduced contamination risk. shimadzu.comshimadzu.com
In-situ and Operando Spectroscopic Techniques for Reaction Monitoring
Understanding the formation, transformation, and degradation of this compound requires real-time monitoring of chemical reactions. In-situ and operando spectroscopic techniques allow for the analysis of a reaction as it happens, providing valuable kinetic and mechanistic insights without the need for sample extraction. spectroscopyonline.comfu-berlin.de
Spectroscopic methods such as Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed for this purpose. spectroscopyonline.comfu-berlin.de For instance, FTIR and Raman spectroscopy can monitor changes in vibrational modes associated with specific functional groups, allowing for the tracking of reactants, intermediates, and products. spectroscopyonline.com Operando spectroscopy is particularly powerful as it involves the simultaneous measurement of catalytic activity and spectroscopic data under actual reaction conditions. youtube.com
These techniques are invaluable in research settings for:
Optimizing reaction conditions for the synthesis of fluorinated compounds. nih.govnih.gov
Studying the degradation pathways of perfluoroalkenes under various environmental conditions.
Investigating the mechanisms of fluorination and defluorination reactions. rsc.org
Development of Sensor-Based Technologies for Perfluoroalkene Detection in Research
While chromatographic and spectroscopic methods offer high accuracy and sensitivity, they are typically laboratory-based and require sophisticated equipment and trained personnel. researchgate.netresearchgate.net There is a growing interest in the development of sensor-based technologies for the rapid and on-site detection of PFAS, including perfluoroalkenes. nih.govnih.gov
Electrochemical and optical sensors are two promising areas of research. researchgate.net Electrochemical sensors detect changes in electrical properties (e.g., current, potential) upon interaction with the target analyte. sensorix.comprosense.com.trecsense.com Optical sensors, on the other hand, rely on changes in optical signals, such as fluorescence or color, to indicate the presence of the analyte. nih.gov
While the development of sensors with high selectivity and sensitivity for specific perfluoroalkenes like this compound is still in its early stages, the broader research into PFAS sensors is paving the way for future advancements. researchgate.netnih.gov These technologies hold the potential to provide real-time or near-real-time data for environmental monitoring and industrial process control.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Hydrogen Fluoride (B91410) |
Future Research Directions and Unresolved Scientific Challenges in 1h,1h,7h Perfluorohept 1 Ene Chemistry
Exploration of Undiscovered Catalytic Transformations for Perfluoroalkene Synthesis
The synthesis of hydrofluoroalkenes often involves processes like catalyzed hydrodefluorination. google.com However, the development of novel, more efficient, and selective catalytic systems remains a primary objective. Future research should target the discovery of new catalysts that can overcome current limitations. A significant challenge lies in creating catalyst libraries with diverse compositions to systematically explore structure-performance relationships in transformations like olefin polymerization. nih.gov The pursuit of non-noble metal-based heterogeneous catalysts is particularly relevant, aiming to maximize efficiency while minimizing environmental impact. researchgate.net
Recent advancements have shown that perfluoroalkenes can be transformed into valuable fluorinated N-heterocyclic carbenes (NHCs), which are useful for stabilizing molecules and enhancing catalytic efficiency. sciencedaily.com This opens a new avenue for research: designing catalytic cycles that utilize 1H,1H,7H-Perfluorohept-1-ene not just as a target molecule but as a precursor to novel catalytic species.
Table 1: Potential Areas for Catalytic Discovery in Perfluoroalkene Synthesis
| Research Area | Potential Catalyst Type | Target Transformation | Key Scientific Challenge |
|---|---|---|---|
| Selective C-H Functionalization | Transition Metal Complexes (e.g., Rh, Ir) | Direct, selective activation and functionalization of the C-H bonds at the 1-position. | Achieving high selectivity for one C-H bond over others and avoiding side reactions at the double bond. |
| Novel Hydrodefluorination Catalysts | Copper or Nickel Nanoparticles | Catalytic substitution of fluorine atoms with hydrogen using greener hydride sources. | Catalyst stability, selectivity for specific F atoms, and reusability. |
| Metathesis Reactions | Ruthenium or Molybdenum-based catalysts | Olefin metathesis to create longer-chain or cyclic perfluoroalkenes. | Catalyst tolerance to fluorine atoms and control of stereochemistry. |
| Biocatalysis | Engineered Enzymes (e.g., Dehalogenases) | Enzymatic synthesis or modification of the perfluoroalkene backbone. | Overcoming the general recalcitrance of highly fluorinated compounds to biological processes. |
Innovations in Sustainable and Atom-Economical Synthesis Routes for Perfluoroalkenes
The principles of green chemistry are becoming increasingly crucial in chemical manufacturing to minimize environmental impact. fatfinger.ioboehringer-ingelheim.comsyngeneintl.com This involves designing processes that reduce waste, use renewable feedstocks, and improve energy efficiency. epa.gov For perfluoroalkenes, this presents a significant challenge due to the energy-intensive conditions and hazardous reagents often used in their synthesis.
Future research must focus on developing sustainable and atom-economical routes. Atom economy, which maximizes the incorporation of all materials into the final product, is a key metric. epa.gov For instance, traditional multi-step syntheses of fluorinated compounds can have low atom utilization, whereas catalytic routes can significantly improve this metric. epa.gov Applying these principles to the synthesis of this compound could involve designing one-pot reactions that reduce the number of steps and minimize the use of solvents and purification agents. researchgate.netrsc.org
A key goal is to move away from stoichiometric reagents towards more selective catalytic reagents. epa.gov The development of processes that utilize renewable starting materials and operate at ambient temperature and pressure would represent a major breakthrough in the sustainable production of perfluoroalkenes. epa.gov
Design and Fabrication of Next-Generation Functional Materials from this compound Derivatives
Fluoropolymers, such as polytetrafluoroethylene (PTFE) and fluorinated ethylene (B1197577) propylene (B89431) (FEP), are known for their exceptional chemical stability, thermal resistance, and low friction properties. researchgate.netessentialchemicalindustry.orgyoutube.com These materials are typically derived from small fluorinated monomers like tetrafluoroethylene (B6358150) and hexafluoropropylene. essentialchemicalindustry.org
A significant area for future research is the polymerization of larger, functionalized perfluoroalkenes like this compound. The presence of both a reactive double bond and a C-H segment offers unique opportunities for creating novel polymers with tailored properties. Derivatives of this compound could be used to synthesize a new generation of fluoropolymers. Photo-induced polymerization is one promising technique for creating such materials. nih.gov
These next-generation materials could possess a unique combination of properties, such as enhanced solubility in common solvents (due to the hydrocarbon segment) while retaining high thermal and chemical resistance (from the perfluorinated chain). This could lead to applications in advanced coatings, membranes for separation technologies, and dielectric materials for electronics. Research into copolymers, where this compound is combined with other monomers, could further expand the range of achievable material properties. essentialchemicalindustry.org
Table 2: Potential Next-Generation Materials from this compound
| Material Class | Potential Synthesis Method | Anticipated Properties | Potential Applications |
|---|---|---|---|
| Homopolymers | Free-radical polymerization, Cationic photo-induced polymerization | Thermoplastics with high chemical resistance, tunable solubility, unique surface properties. | Advanced anti-fouling coatings, chemically resistant seals, specialized lubricants. |
| Side-Chain Fluorinated Polymers | Grafting onto a non-fluorinated polymer backbone | Combination of backbone properties (e.g., flexibility) with fluorinated side-chain properties (e.g., hydrophobicity). | High-performance textiles, advanced surfactants, materials for microfluidics. |
| Copolymers with Non-Fluorinated Olefins | Co-polymerization with monomers like ethylene or propylene | Materials with controlled crystallinity, improved processability, and tailored mechanical strength. | Wire and cable insulation, fuel cell membranes, specialty films. |
| Fluorinated Elastomers | Cross-linking polymerization | Flexible materials with high thermal stability and resistance to oils and solvents. | Seals and gaskets for extreme environments (aerospace, automotive), flexible electronic components. |
Interdisciplinary Research Opportunities at the Interface of Perfluoroalkene Chemistry and Emerging Technologies
The unique properties of fluorinated materials make them enabling for many emerging technologies. idtechex.com Research on this compound and its derivatives can intersect with numerous high-tech fields. For example, in the transition to a hydrogen economy, new ion-exchange membranes are needed for fuel cells and electrolyzers; fluorinated polymers are key candidates for these applications. idtechex.com
In the electronics sector, the development of 5G technology requires low-loss dielectric materials to ensure signal integrity at high frequencies. idtechex.com Novel fluoropolymers derived from compounds like this compound could be designed to meet these demanding specifications. Similarly, the increasing energy density of data centers necessitates advanced thermal management solutions, such as immersion cooling fluids, where the thermal stability and dielectric properties of fluorinated liquids are highly advantageous. idtechex.com The synthesis of new perfluoroalkenes and their subsequent conversion into specialized materials is a critical area for interdisciplinary collaboration between chemists, materials scientists, and engineers.
Addressing Fundamental Mechanistic Questions in Perfluoroalkene Reactivity and Environmental Fate
Per- and polyfluoroalkyl substances (PFAS) are known as "forever chemicals" due to their extreme persistence in the environment. nih.govnih.gov The strength of the carbon-fluorine bond makes them resistant to most natural degradation processes. nih.govnih.gov While this compound is a polyfluorinated substance, meaning it contains C-H bonds, its environmental fate and degradation pathways are not well understood.
A critical area of future research is to elucidate the fundamental reaction mechanisms governing its transformation in the environment. The presence of the double bond and the C-H bonds may offer sites for abiotic or biotic degradation that are not present in perfluorinated compounds. itrcweb.org However, these transformations could also lead to the formation of more stable and persistent perfluoroalkyl acids (PFAAs). itrcweb.orgny.gov
Understanding these mechanisms is essential for assessing the environmental risk of such compounds and for developing effective remediation technologies. digitellinc.comfontsforinsta.net Advanced oxidation and reduction processes, including photocatalysis, sonolysis, electrochemical methods, and plasma treatment, are being explored for the destruction of PFAS. nih.govnih.govyoutube.comugent.beresearchgate.net Research is needed to determine how the specific structure of this compound influences its susceptibility to these degradation techniques and to identify the resulting transformation products. researchgate.net
Q & A
Q. What established synthetic routes are available for preparing 1H,1H,7H-Perfluorohept-1-ene, and how can reaction conditions be optimized for improved yield?
- Methodological Answer : The compound can be synthesized via radical telomerization or nucleophilic substitution using perfluoroalkyl iodides as precursors. For example, halogen-substituted fluorinated compounds (e.g., 1H-NMR data in Table 1.1 of ) often employ Suzuki-Miyaura coupling or Grignard reactions. Optimization involves varying catalysts (e.g., palladium complexes), reaction temperatures (60–120°C), and solvent systems (e.g., DMF or THF). Monitoring progress via <sup>19</sup>F NMR or GC-MS is critical to identify intermediates and byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should spectral data be interpreted?
- Methodological Answer :
- <sup>1</sup>H/<sup>19</sup>F NMR : Assign peaks using coupling constants (e.g., JHF ≈ 50 Hz for CF2 groups) and splitting patterns. For example, δH 7.55–7.89 ppm in corresponds to vinyl protons adjacent to fluorinated chains.
- Mass Spectrometry : High-resolution ESI-MS or EI-MS can confirm molecular ions (e.g., m/z 400.16 for C11H8F12O2 derivatives in ).
- FT-IR : Look for C-F stretches (1000–1300 cm<sup>-1</sup>) and vinyl C=C (1640–1680 cm<sup>-1</sup>) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Use fume hoods and PPE (nitrile gloves, goggles) to avoid inhalation/contact ().
- Store in inert atmospheres (argon) at ≤4°C to prevent decomposition ().
- Spill management: Absorb with vermiculite and neutralize with 10% sodium bicarbonate .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental NMR data and computational predictions for fluorinated compounds like this compound?
- Methodological Answer : Discrepancies arise from solvent effects, conformational flexibility, or incomplete basis sets in DFT calculations. Mitigation strategies:
- Compare experimental data (e.g., δH 7.61–8.29 ppm in ) with simulations using software like Gaussian or ACD/NMR.
- Adjust for solvent polarity (DMSO vs. CDCl3) and temperature gradients.
- Validate with 2D techniques (COSY, HMBC) to confirm proton-proton and heteronuclear correlations () .
Q. What strategies are recommended for analyzing the thermal stability and decomposition pathways of this compound under varying conditions?
- Methodological Answer :
- TGA/DSC : Measure weight loss at 200–400°C to identify decomposition onset.
- Py-GC-MS : Pyrolyze samples at 500–800°C to detect volatile fragments (e.g., CF3 radicals).
- In Situ FT-IR : Monitor C-F bond cleavage (loss of 1200 cm<sup>-1</sup> peaks) under oxidative vs. inert atmospheres .
Q. How can this compound be utilized as a precursor for functionalized materials in applied research?
- Methodological Answer :
- Polymer Synthesis : Copolymerize with methacrylates (e.g., ) to create fluorinated hydrogels with low surface energy.
- Surface Modification : Graft onto silica via silane coupling agents (e.g., ) for hydrophobic coatings.
- Bioconjugation : React with amine-terminated biomolecules (e.g., ) to create fluorinated probes for <sup>19</sup>F MRI .
Methodological Frameworks for Study Design
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research on this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
